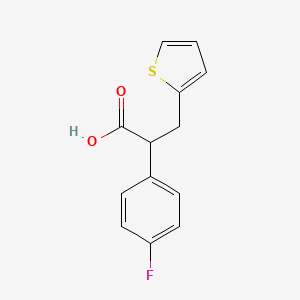
2-(4-Methoxyphenyl)-3-(thiophen-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-3-(thiophen-2-yl)propanoic acid is an organic compound that features a methoxy-substituted phenyl ring and a thiophene ring connected by a propanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-(thiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with thiophene-2-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation, followed by reduction and subsequent acidification to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, employing palladium-catalyzed coupling reactions can streamline the synthesis and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of this compound derivatives with additional oxygen functionalities.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-3-(thiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenyl)propanoic acid: Lacks the thiophene ring, which may result in different chemical and biological properties.
3-(Thiophen-2-yl)propanoic acid: Lacks the methoxy-substituted phenyl ring, affecting its reactivity and applications.
2-(4-Hydroxyphenyl)-3-(thiophen-2-yl)propanoic acid: The hydroxyl group can alter the compound’s solubility and reactivity.
Uniqueness
2-(4-Methoxyphenyl)-3-(thiophen-2-yl)propanoic acid is unique due to the presence of both a methoxy-substituted phenyl ring and a thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-3-thiophen-2-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-17-11-6-4-10(5-7-11)13(14(15)16)9-12-3-2-8-18-12/h2-8,13H,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPOVOJWCFHHMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine](/img/structure/B7791783.png)
![6-[4-(4-Fluorobenzoyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B7791785.png)
![6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B7791787.png)
![6-amino-4-[(4-chlorophenyl)methyl]-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B7791794.png)









![2-[2-(3,4-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]aceticacid](/img/structure/B7791891.png)
